Palmitic acid oleyl ester
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Overview
Description
It is a long-chain fatty acid ester with the molecular formula C34H66O2 and a molecular weight of 506.89 g/mol . This compound is commonly used in various industrial applications due to its emollient properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmitic acid oleyl ester can be synthesized through the esterification of palmitic acid with oleyl alcohol. The reaction typically involves heating palmitic acid and oleyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to promote esterification. The reaction conditions often include temperatures ranging from 100°C to 150°C and reaction times of several hours .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the ester. The process may also involve purification steps such as distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Palmitic acid oleyl ester can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the ester into its corresponding alcohols under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.
Major Products Formed
Hydrolysis: Palmitic acid and oleyl alcohol.
Oxidation: Peroxides and other oxidation products.
Reduction: Oleyl alcohol and palmitic alcohol.
Scientific Research Applications
Palmitic acid oleyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which palmitic acid oleyl ester exerts its effects involves its interaction with cell membranes and lipid metabolism pathways. The ester can integrate into cell membranes, affecting their fluidity and stability. Additionally, it can be metabolized into palmitic acid and oleyl alcohol, which have their own biological activities .
Comparison with Similar Compounds
Similar Compounds
Stearic acid oleyl ester: Similar in structure but derived from stearic acid instead of palmitic acid.
Myristic acid oleyl ester: Derived from myristic acid, with a shorter carbon chain compared to palmitic acid.
Lauric acid oleyl ester: Derived from lauric acid, with an even shorter carbon chain.
Uniqueness
Palmitic acid oleyl ester is unique due to its specific combination of palmitic acid and oleyl alcohol, which imparts distinct physical and chemical properties. Its long carbon chain and unsaturated oleyl group contribute to its stability and emollient characteristics, making it particularly useful in industrial applications .
Properties
IUPAC Name |
octadec-9-enyl hexadecanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18H,3-16,19-33H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVXZRVTVSAZJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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